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Compound of Interest

Compound Name: 2-(2-Pyrazinyl)-2-propanol

Cat. No.: B15321089

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties,
and potential synthesis of 2-(2-Pyrazinyl)-2-propanol. Due to the limited availability of direct
experimental data for this specific compound, this guide synthesizes information from closely
related analogs, particularly 5-substituted derivatives, and established synthetic methodologies
for similar heterocyclic alcohols. This document is intended to serve as a foundational resource
for researchers interested in the evaluation and potential applications of this and related
pyrazinyl compounds in medicinal chemistry and drug development.

Molecular Structure and Chemical Identity

2-(2-Pyrazinyl)-2-propanol, with the IUPAC name 2-(pyrazin-2-yl)propan-2-ol, is a tertiary
alcohol substituted with a pyrazine ring. The core structure consists of a pyrazine, a six-
membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, linked at
the 2-position to the central carbon of a propan-2-ol moiety.

Chemical Identifiers

While a specific CAS number for the unsubstituted compound is not readily available in public
databases, its key chemical identifiers can be derived.
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Identifier Value

IUPAC Name 2-(pyrazin-2-yl)propan-2-ol
Molecular Formula C7H10N20

Molecular Weight 138.17 g/mol

Canonical SMILES

CC(C)(C1=NC=CN=C1)O

InChl Key

INChl=1S/C7H10N20/c1-7(2,10)6-5-8-3-4-9-
6/h3-5,10H,1-2H3

Note: Molecular weight and formula are calculated based on the chemical structure.

Physicochemical Properties (Predicted)

Direct experimental data on the physicochemical properties of 2-(2-Pyrazinyl)-2-propanol are

not widely published. The following table summarizes predicted properties based on its

chemical structure and data from analogous compounds.

Property Predicted Value Notes
_ Likely a solid at room Based on similar heterocyclic
Physical State
temperature alcohols.
Boiling Point Not available
Melting Point Not available
The presence of the hydroxyl
. Expected to be soluble in polar  group and nitrogen atoms
Solubility ] i
organic solvents. suggests potential for
hydrogen bonding.
pKa Not available

Synthesis Methodologies
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Experimental protocols for the direct synthesis of 2-(2-Pyrazinyl)-2-propanol are not explicitly

detailed in the surveyed literature. However, based on established organometallic reactions

with heterocyclic compounds, two primary synthetic routes are proposed.

Proposed Synthetic Pathway 1: Grighard Reaction

This pathway involves the reaction of a Grignard reagent, methylmagnesium bromide

(CHsMgBr), with a suitable pyrazine precursor, such as pyrazine-2-carbonyl chloride or an

ester derivative.

Experimental Protocol (Hypothetical):

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert
atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous
diethyl ether or tetrahydrofuran (THF). A solution of methyl bromide in the same solvent is
added dropwise to initiate the formation of methylmagnesium bromide.

Reaction with Pyrazine Precursor: A solution of pyrazine-2-carbonyl chloride in anhydrous
THF is cooled to 0°C. The prepared Grignard reagent is then added dropwise to the pyrazine
solution with constant stirring. The reaction is allowed to proceed at this temperature for a
specified period and then warmed to room temperature.

Work-up and Purification: The reaction is quenched by the slow addition of a saturated
aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous
layer is extracted with a suitable organic solvent. The combined organic extracts are dried
over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
The crude product is then purified by column chromatography.
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Gyrazine-Z-carbonyl chlorida G/Iethylmagnesium bromide (CH3MgBrD
(Reaction in Anhydrous THF)

Nudleophilic Acyl Substitution

Cntermediate Ketone)

Second equivalent of CH3MgBr

Nucleophilic Addition

Magnesium alkoxide intermediate

:

Aqueous Work-up (NH4CI)

Protonation

2-(2-Pyrazinyl)-2-propanol
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G-Bromopyrazine)
(n—ButyIlithium in THF at —78°C)

Lithium-Halogen Exchange

2-Lithiopyrazine
(Reaction at —78°C)

Nucleophilic Addition

Lithium alkoxide intermediate

:

Aqueous Work-up (NH4CI)

Protonation

2-(2-Pyrazinyl)-2-propanol
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(2-(2-Pyrazinyl)-z-propanoD

'

Cn vitro screening (e.g., enzyme assays, receptor binding assaysD

'

Gdentification of Potential Biological Targets)

'

(Cell—based Assays (e.g., cytotoxicity, signaling pathway modulationD

'

Lead Compound Identification

'

In vivo studies (Animal Models)

'

Gharmaeokinetic and Pharmacodynamic Profiling)

(Preclinical Developmeng
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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